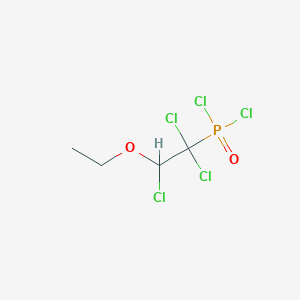
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- is a chemical compound with the molecular formula C4H7Cl3O2P It is a derivative of phosphonic acid and is characterized by the presence of three chlorine atoms and an ethoxy group attached to the ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- can be synthesized through the reaction of 2,2-dichloro-2-(diethoxyphosphoryl)acetaldehyde with thionyl chloride. The reaction involves the substitution of the hydroxy group by chlorine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the chlorination of (diethoxyphosphoryl)acetaldehyde at low temperatures using molecular chlorine. This method ensures a high yield of the product and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Addition Reactions: It can react with alcohols to form hemiacetals and acetals.
Perkow Reaction: This reaction involves the formation of diethyl 2-(diethoxyphosphoryl)ethenyl phosphates when reacted with triethyl phosphite.
Common Reagents and Conditions
Thionyl Chloride: Used for the substitution of the hydroxy group by chlorine.
Ethanol: Reacts with the compound to form hemiacetals and acetals.
Triethyl Phosphite: Used in the Perkow reaction to form phosphates.
Major Products Formed
Hemiacetals and Acetals: Formed from the reaction with alcohols.
Phosphates: Formed from the Perkow reaction.
Wissenschaftliche Forschungsanwendungen
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.
Biology: Studied for its potential use in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential use in drug development due to its ability to modify biological molecules.
Industry: Used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- involves the interaction of its reactive chlorine atoms with various substrates. The chlorine atoms can be substituted by other functional groups, leading to the formation of new compounds. The ethoxy group also plays a role in stabilizing the molecule and facilitating its reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-2-(diethoxyphosphoryl)acetaldehyde: A precursor in the synthesis of phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)-.
Diethyl 2-(diethoxyphosphoryl)ethenyl Phosphates: Formed from the Perkow reaction with triethyl phosphite.
Uniqueness
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- is unique due to its combination of three chlorine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
78704-56-0 |
|---|---|
Molekularformel |
C4H6Cl5O2P |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1,1,2-trichloro-1-dichlorophosphoryl-2-ethoxyethane |
InChI |
InChI=1S/C4H6Cl5O2P/c1-2-11-3(5)4(6,7)12(8,9)10/h3H,2H2,1H3 |
InChI-Schlüssel |
LSOZAVHKLGQPLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(P(=O)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
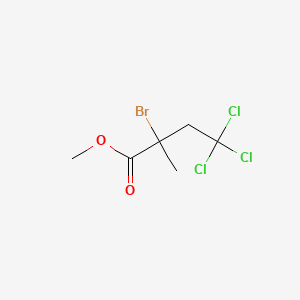
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
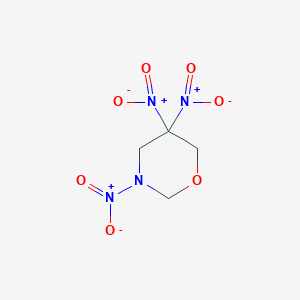
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
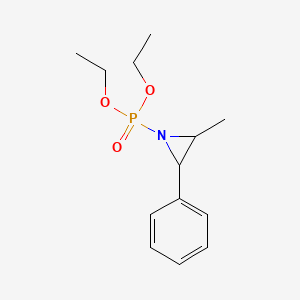
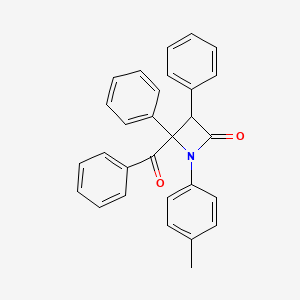
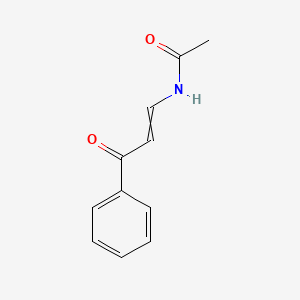

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
